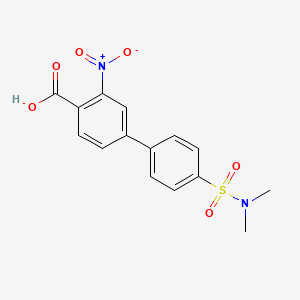
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (Cl-5-DMSPB) is an organic compound that has been used in laboratory experiments for decades. It has been studied for its potential applications in various fields, from medical research to chemical synthesis. Its unique properties make it an ideal material for a wide range of applications.
Mechanism of Action
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been studied for its potential mechanism of action. It is believed that the compound binds to certain proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. Additionally, it has been suggested that the compound may act as a catalyst in certain reactions, allowing for the formation of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may affect various metabolic pathways, such as those involved in the synthesis of proteins and other biomolecules. Additionally, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, so it may not be suitable for certain types of experiments. Additionally, it is toxic and should be handled with caution.
Future Directions
The potential applications of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% are vast and the possibilities for future research are numerous. Some potential areas of research include the development of new drugs or therapies that utilize the compound, the study of its effects on various metabolic pathways, and the development of new methods of synthesis. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential mechanisms of action. Finally, further research could be conducted on the advantages and limitations of using the compound in laboratory experiments.
Synthesis Methods
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenyl chloride and 2-chlorobenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the addition of a nucleophile, such as sodium borohydride, to the reaction mixture. This process yields a product with a purity of 95%.
Scientific Research Applications
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used in medical research to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of various substances. It has also been used in chemical synthesis to produce new compounds or to modify existing compounds. Additionally, it has been used in biochemistry to study the structure and function of proteins and other biomolecules.
properties
IUPAC Name |
2-chloro-5-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNDBXCLHVQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














